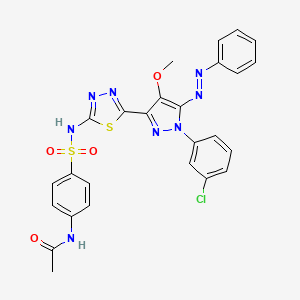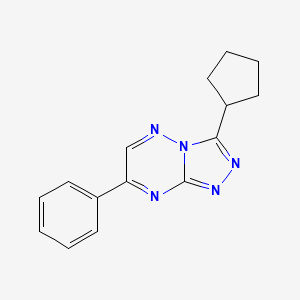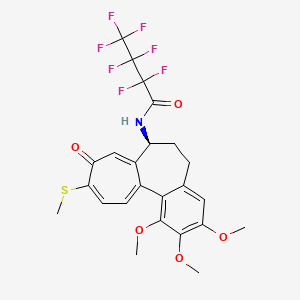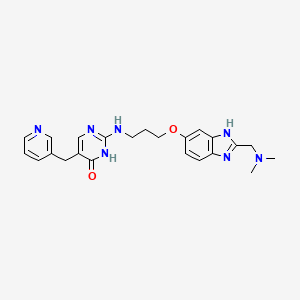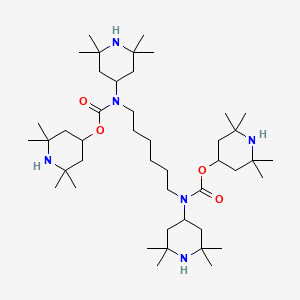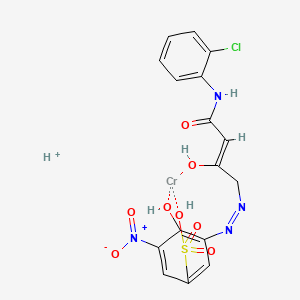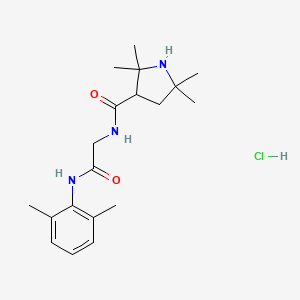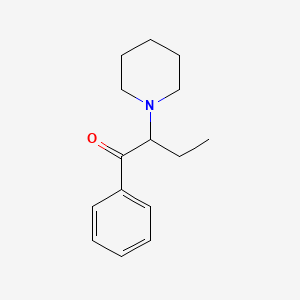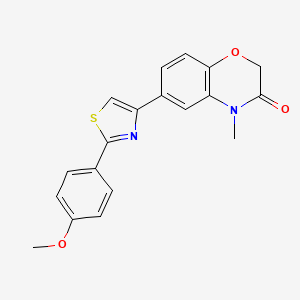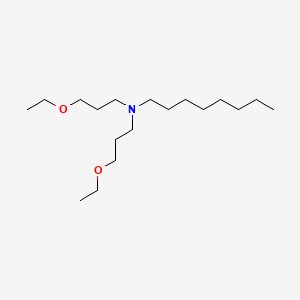
N,N-bis(3-ethoxypropyl)octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(3-ethoxypropyl)octan-1-amine is a chemical compound with the molecular formula C18H39NO2 and a molecular weight of 301.508 g/mol . It is known for its unique structure, which includes an octane backbone with two ethoxypropyl groups attached to the nitrogen atom. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(3-ethoxypropyl)octan-1-amine typically involves the reaction of octan-1-amine with 3-ethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(3-ethoxypropyl)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The ethoxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
N,N-bis(3-ethoxypropyl)octan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-bis(3-ethoxypropyl)octan-1-amine involves its interaction with specific molecular targets and pathways. The ethoxypropyl groups enhance its solubility and reactivity, allowing it to interact with various biological and chemical systems. The compound can modulate enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-ethoxyethyl)octan-1-amine
- N,N-bis(3-methoxypropyl)octan-1-amine
- N,N-bis(3-ethoxypropyl)hexan-1-amine
Uniqueness
N,N-bis(3-ethoxypropyl)octan-1-amine stands out due to its specific ethoxypropyl groups, which confer unique solubility and reactivity properties. This makes it particularly useful in applications where these characteristics are advantageous.
Propiedades
Fórmula molecular |
C18H39NO2 |
|---|---|
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
N,N-bis(3-ethoxypropyl)octan-1-amine |
InChI |
InChI=1S/C18H39NO2/c1-4-7-8-9-10-11-14-19(15-12-17-20-5-2)16-13-18-21-6-3/h4-18H2,1-3H3 |
Clave InChI |
LQFJXQYYUDJVSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCOCC)CCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


